molecular formula C12H17N3O3 B4853932 N-(2,6-dimethoxypyrimidin-4-yl)hex-5-enamide

N-(2,6-dimethoxypyrimidin-4-yl)hex-5-enamide

Cat. No.: B4853932
M. Wt: 251.28 g/mol
InChI Key: ROPNWIITTSPMCA-UHFFFAOYSA-N
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Description

N-(2,6-dimethoxypyrimidin-4-yl)hex-5-enamide is a chemical compound that belongs to the class of enamides. Enamides are known for their stability and reactivity, making them valuable substrates in organic synthesis . This compound features a pyrimidine ring substituted with two methoxy groups at positions 2 and 6, and an enamide functional group at position 4.

Properties

IUPAC Name

N-(2,6-dimethoxypyrimidin-4-yl)hex-5-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O3/c1-4-5-6-7-10(16)13-9-8-11(17-2)15-12(14-9)18-3/h4,8H,1,5-7H2,2-3H3,(H,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROPNWIITTSPMCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=C1)NC(=O)CCCC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-dimethoxypyrimidin-4-yl)hex-5-enamide typically involves multiple steps:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

N-(2,6-dimethoxypyrimidin-4-yl)hex-5-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

N-(2,6-dimethoxypyrimidin-4-yl)hex-5-enamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2,6-dimethoxypyrimidin-4-yl)hex-5-enamide involves its interaction with molecular targets and pathways. The compound’s enamide functional group allows it to participate in various biochemical reactions, potentially affecting enzyme activity and cellular processes . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,6-dimethoxypyrimidin-4-yl)hex-5-enamide is unique due to its specific combination of a pyrimidine ring with methoxy groups and an enamide functional group. This combination provides a balance of stability and reactivity, making it valuable in organic synthesis and various scientific research applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,6-dimethoxypyrimidin-4-yl)hex-5-enamide
Reactant of Route 2
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N-(2,6-dimethoxypyrimidin-4-yl)hex-5-enamide

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